5-(2-Fluorophenyl)pyrimidin-2-ol
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Overview
Description
5-(2-Fluorophenyl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a fluorophenyl group at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyrimidines, ketones, and reduced derivatives, which can have different biological activities.
Scientific Research Applications
5-(2-Fluorophenyl)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
4,6-Diphenylpyrimidin-2-amine: Studied for its anticancer activity.
2-(Pyridin-2-yl)pyrimidin-2-ol: Used in medicinal chemistry for various applications.
Uniqueness
5-(2-Fluorophenyl)pyrimidin-2-ol is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1111103-52-6 |
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Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChI Key |
QXYJCGQWIVNTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)F |
Origin of Product |
United States |
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